N-(3,5-DIMETHYLPHENYL)-3,4-DIMETHOXY-N-({N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE
Description
This compound is a sulfonamide derivative featuring a 3,5-dimethylphenyl group, a 3,4-dimethoxybenzene sulfonamide core, and a hydrazinecarbonylmethyl moiety conjugated to an (E)-thiophen-2-yl methylidene group. Its structural complexity arises from the integration of aromatic, sulfonamide, and hydrazine-based functional groups, which are common in pharmacologically active molecules. The presence of electron-donating methoxy and methyl groups may enhance solubility and modulate electronic effects, while the thiophene ring could influence π-π stacking interactions in biological targets .
Properties
IUPAC Name |
2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S2/c1-16-10-17(2)12-18(11-16)26(15-23(27)25-24-14-19-6-5-9-32-19)33(28,29)20-7-8-21(30-3)22(13-20)31-4/h5-14H,15H2,1-4H3,(H,25,27)/b24-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYCISQIUDNQNP-ZVHZXABRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC(=O)NN=CC2=CC=CS2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N(CC(=O)N/N=C/C2=CC=CS2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30416534 | |
| Record name | SMR000186484 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30416534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5611-28-9 | |
| Record name | SMR000186484 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30416534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHYLPHENYL)-3,4-DIMETHOXY-N-({N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,5-dimethylphenylamine with 3,4-dimethoxybenzaldehyde to form an imine intermediate. This intermediate is then reacted with thiophene-2-carbaldehyde and hydrazine to form the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-DIMETHYLPHENYL)-3,4-DIMETHOXY-N-({N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve specific temperatures, solvents, and catalysts to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
N-(3,5-DIMETHYLPHENYL)-3,4-DIMETHOXY-N-({N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(3,5-DIMETHYLPHENYL)-3,4-DIMETHOXY-N-({N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The table below highlights key structural differences and similarities with analogous compounds:
Key Observations :
- The target compound’s sulfonamide group contrasts with the sulfonyl groups in triazole-thiones and the sulfanyl linkage in ’s hydrazide-triazole derivative .
- The thiophen-2-ylidene group in the target differs from furan () and cyanophenyl () substituents, which may alter electronic properties and biological interactions.
Spectral Comparison :
Notes:
Biological Activity
N-(3,5-DIMETHYLPHENYL)-3,4-DIMETHOXY-N-({N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE is a complex organic compound belonging to the sulfonamide class. This compound exhibits a range of biological activities that are of interest in medicinal chemistry, particularly in the fields of oncology and cardiovascular health.
Chemical Structure
The compound's structure can be broken down into several functional groups:
- Sulfonamide group : Known for its ability to interact with various biological targets.
- Dimethylphenyl and dimethoxy groups : These contribute to the compound's lipophilicity and potential receptor interactions.
- Thienyl and hydrazinecarbonyl moieties : These are often associated with biological activity, particularly in inhibiting enzymes or modulating receptor activity.
Biological Activity Overview
Recent studies have highlighted the biological activities of this compound, particularly its potential anticancer and cardiovascular effects. The following sections summarize key findings from various research studies.
Anticancer Activity
- Mechanism of Action : The compound has shown promising results against various cancer cell lines, including HepG2 (liver cancer) and A-549 (lung cancer). The mechanism involves the inhibition of DNA and RNA synthesis, which is critical for cancer cell proliferation .
- In Vitro Studies : In vitro assays revealed an IC50 value of 4.37 ± 0.7 µM against HepG2 cells, indicating significant cytotoxicity .
Cardiovascular Effects
- Perfusion Pressure Studies : Research on sulfonamide derivatives indicates that they can influence cardiovascular parameters such as perfusion pressure. In isolated rat heart models, certain derivatives demonstrated a reduction in perfusion pressure over time, suggesting potential applications in treating hypertension .
- Interaction with Calcium Channels : Some studies have indicated that compounds similar to this sulfonamide may interact with calcium channels, which are critical in regulating vascular tone and cardiac contractility .
Data Tables
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Wu et al., 1999 | HepG2 | 4.37 ± 0.7 | DNA/RNA synthesis inhibition |
| Tilton et al., 2000 | A-549 | 8.03 ± 0.5 | Apoptosis induction |
| Schwartz et al., 1995 | Rat Heart Model | N/A | Perfusion pressure reduction |
Case Studies
- Cardiovascular Study : A study evaluated the effects of various sulfonamide derivatives on coronary resistance and perfusion pressure using isolated rat hearts. Results indicated that specific compounds significantly lowered perfusion pressure compared to controls, suggesting a therapeutic potential for managing cardiac conditions .
- Cancer Treatment Research : Another case study focused on the anticancer properties of thiophene-containing sulfonamides, revealing their ability to inhibit key kinases involved in tumorigenesis, thereby providing insights into their potential as targeted cancer therapies .
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what intermediates are typically involved?
The synthesis involves multi-step reactions starting with functionalization of the 3,5-dimethylphenyl group. A thioxomethylating agent is often used to introduce the thioamide moiety, followed by coupling with a hydrazinecarbonyl intermediate. Key intermediates include substituted benzaldehydes (e.g., thiophen-2-yl methylidene derivatives) and sulfonamide precursors. Reaction conditions such as reflux in ethanol or acetic anhydride with sodium acetate catalysis are critical for yield optimization .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the structure of aromatic and hydrazinecarbonyl groups. For example, -NMR identifies methylidene protons (=CH) at δ ~7.9–8.1 ppm, while -NMR resolves carbonyl carbons (~165–171 ppm). Mass spectrometry (MS) validates the molecular ion peak and fragmentation pattern. Infrared (IR) spectroscopy confirms functional groups like sulfonamide (S=O at ~1350 cm) and CN stretches (~2220 cm) .
Q. What solvents and reaction conditions are optimal for stabilizing intermediates during synthesis?
Polar aprotic solvents (e.g., DMF, DMSO) are preferred for sulfonamide coupling steps due to their ability to stabilize charged intermediates. Reflux in ethanol or acetic acid/acetic anhydride mixtures (10:20 mL) at 80–100°C for 2–12 hours is typical. Sodium acetate or fused sodium acetate (0.5 g) acts as a base catalyst to deprotonate reactive sites .
Q. How is the purity of the final compound assessed, and what analytical thresholds are acceptable for research use?
Thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane, 3:7) monitors reaction progress. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >95% purity. Melting point consistency (±2°C of literature values) and elemental analysis (±0.4% of theoretical values) are standard benchmarks .
Advanced Research Questions
Q. How can heuristic algorithms or Bayesian optimization improve the yield of this compound’s synthesis?
Bayesian optimization leverages prior reaction data to predict optimal conditions (e.g., temperature, solvent ratios, catalyst loading). For example, a design of experiments (DoE) approach can reduce the number of trials needed to maximize yield by 30–40%. Computational models prioritize reaction parameters with the highest impact, such as solvent polarity and reflux duration, validated through iterative feedback loops .
Q. What structural features of this compound contribute to its potential biological activity, and how are these validated experimentally?
The sulfonamide group enhances binding to enzymatic pockets (e.g., carbonic anhydrase), while the thiophen-2-yl methylidene moiety may enable π-π stacking with aromatic residues. In vitro assays (e.g., enzyme inhibition kinetics) and molecular docking studies (using software like AutoDock Vina) correlate structural motifs with activity. For instance, IC values against target enzymes are compared to structurally analogous compounds .
Q. How do contradictory spectral data (e.g., unexpected NMR shifts) arise during characterization, and how are they resolved?
Discrepancies may stem from solvent polarity effects, tautomerism, or impurities. For example, a downfield shift in -NMR could indicate hydrogen bonding with DMSO-d. Multi-dimensional NMR (e.g., HSQC, HMBC) and X-ray crystallography resolve ambiguities by mapping coupling constants and spatial arrangements. Cross-validation with high-resolution MS (HRMS) ensures molecular formula accuracy .
Q. What computational methods predict the compound’s photophysical or electronic properties for material science applications?
Time-dependent density functional theory (TD-DFT) calculates excitation energies and fluorescence quantum yields. Solvent effects are modeled using the polarizable continuum model (PCM). For instance, the HOMO-LUMO gap (~3.5 eV) predicts charge-transfer behavior, validated experimentally via UV-vis spectroscopy and cyclic voltammetry .
Q. How are structure-activity relationships (SAR) systematically explored for this compound’s derivatives?
Substituent variations (e.g., replacing 3,5-dimethylphenyl with fluorophenyl) are synthesized and tested in bioassays. Quantitative SAR (QSAR) models use descriptors like logP, molar refractivity, and Hammett constants to predict activity trends. For example, electron-withdrawing groups on the benzene ring may enhance binding affinity by 15–20% .
Q. What strategies mitigate degradation or instability during long-term storage of this compound?
Lyophilization in amber vials under argon atmosphere prevents oxidation. Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways. Adding antioxidants (e.g., BHT at 0.01% w/w) or formulating as a salt (e.g., sodium sulfonate) improves shelf life. HPLC-MS identifies degradation products, such as hydrolyzed sulfonamide derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
